molecular formula C15H11Cl2N5O4 B213613 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide

5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide

Cat. No. B213613
M. Wt: 396.2 g/mol
InChI Key: PLKHKTFQFWROPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines involved in immune function. By inhibiting JAK3, 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide reduces the activation of immune cells, such as T cells and B cells, and the production of cytokines, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. In preclinical studies, it has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical studies, it has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide has several advantages for lab experiments, including its selectivity for JAK3, which allows for the specific inhibition of immune cell activation and cytokine production. However, it also has some limitations, such as potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

There are several potential future directions for research on 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide. One area of interest is the development of combination therapies with other immune-modulating agents to enhance its therapeutic efficacy. Another area of interest is the investigation of its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to better understand the long-term safety and efficacy of 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide in clinical use.

Synthesis Methods

The synthesis of 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide involves several steps starting from commercially available starting materials. The key step involves the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with 5-chloro-2-pyridinecarboxylic acid to form the pyrazole-pyridine intermediate. This intermediate is then reacted with furfurylamine to form the final product, 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide.

Scientific Research Applications

5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of organ transplantation rejection and graft-versus-host disease.

properties

Product Name

5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide

Molecular Formula

C15H11Cl2N5O4

Molecular Weight

396.2 g/mol

IUPAC Name

5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11Cl2N5O4/c1-8-13(17)14(22(24)25)20-21(8)7-10-3-4-11(26-10)15(23)19-12-5-2-9(16)6-18-12/h2-6H,7H2,1H3,(H,18,19,23)

InChI Key

PLKHKTFQFWROPM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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